![molecular formula C15H15Br2N3O2 B12125175 Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide CAS No. 893727-67-8](/img/structure/B12125175.png)
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms and a hydrazide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of benzoic acid derivatives, followed by the introduction of the phenoxyethylamino group and subsequent hydrazide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
893727-67-8 |
|---|---|
Molecular Formula |
C15H15Br2N3O2 |
Molecular Weight |
429.11 g/mol |
IUPAC Name |
5-bromo-2-[2-(4-bromophenoxy)ethylamino]benzohydrazide |
InChI |
InChI=1S/C15H15Br2N3O2/c16-10-1-4-12(5-2-10)22-8-7-19-14-6-3-11(17)9-13(14)15(21)20-18/h1-6,9,19H,7-8,18H2,(H,20,21) |
InChI Key |
VLIZRPJLDLEGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=C(C=C(C=C2)Br)C(=O)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
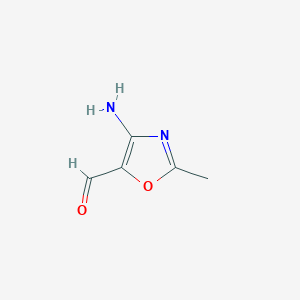
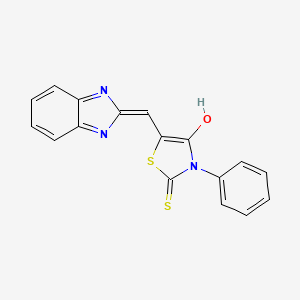
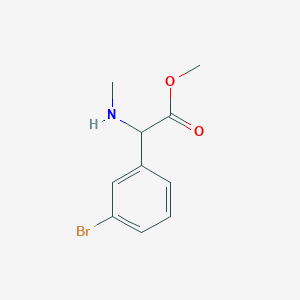
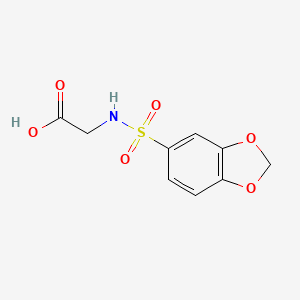

amine](/img/structure/B12125138.png)
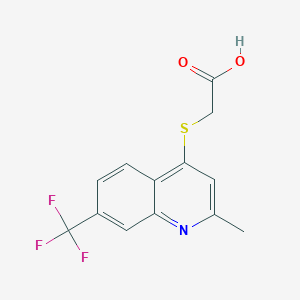
![6-chloro-7-methyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B12125151.png)

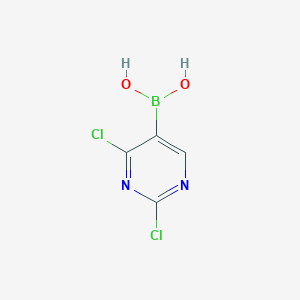
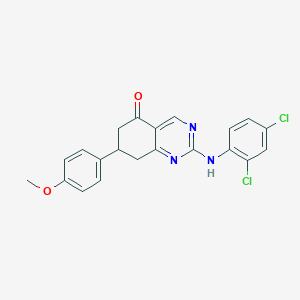
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125186.png)
